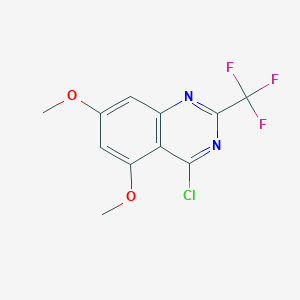

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline

Description

Properties

Molecular Formula |

C11H8ClF3N2O2 |

|---|---|

Molecular Weight |

292.64 g/mol |

IUPAC Name |

4-chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C11H8ClF3N2O2/c1-18-5-3-6-8(7(4-5)19-2)9(12)17-10(16-6)11(13,14)15/h3-4H,1-2H3 |

InChI Key |

SYCQYNCFDLDENH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=NC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Chloro-6,7-dimethoxyquinoline as a Key Intermediate

Since 4-chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline shares structural similarity with 4-chloro-6,7-dimethoxyquinoline, methods for preparing the latter are foundational.

Method Summary:

- Starting Material: 3,4-dimethoxyacetophenone

- Step 1: Nitration

3,4-dimethoxyacetophenone is nitrated with nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone. - Step 2: Condensation

The nitroacetophenone condenses with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. - Step 3: Reduction and Cyclization

Hydrogenation reduces the nitro group and induces ring closure to form 4-hydroxy-6,7-dimethoxyquinoline. - Step 4: Chlorination

Chlorination with phosphorus oxychloride converts the hydroxy group to a chloro substituent, yielding 4-chloro-6,7-dimethoxyquinoline.

- Mild reaction conditions.

- High yield and purity.

- Suitable for scale-up.

Introduction of the Trifluoromethyl Group at Position 2

The trifluoromethyl group is typically introduced via nucleophilic aromatic substitution or by using trifluoromethylated aniline derivatives in the synthesis of quinazoline.

- Use of 4-chloro-7-fluoro-6-nitroquinazoline as a precursor.

- Reaction with 4-chloro-3-trifluoromethylphenylamine in acetonitrile with triethylamine at room temperature.

- Followed by reduction and nucleophilic substitution steps to install the trifluoromethylphenyl moiety and convert nitro groups to amines.

This method yields N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine with high yield (~75%) and purity, confirmed by NMR.

Cyclization and Final Quinazoline Formation

The quinazoline ring is formed by cyclization reactions involving amine and carbonyl functionalities, often using urea or related reagents.

- Methyl esterification of nitrobenzoic acid derivatives.

- Reduction to aminobenzoate intermediates.

- Solid-phase fusion with urea to induce cyclization forming quinazoline diones.

This approach provides stable intermediates and is cost-effective, suitable for pharmaceutical applications.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

- The use of 3,4-dimethoxyacetophenone as a starting material is preferred due to availability and cost-effectiveness.

- Avoiding iron powder reduction reduces environmental impact and industrial waste.

- Chlorination with phosphorus oxychloride is efficient but requires careful handling due to toxicity.

- The trifluoromethyl group introduction via nucleophilic substitution with trifluoromethyl-substituted anilines is effective and yields high purity products.

- Catalytic one-pot methods using DMAP offer greener alternatives for related quinazoline scaffolds, potentially adaptable for this compound.

- Optimization of solvent, temperature, and catalyst loading significantly affects yield and purity.

Environmental and Industrial Considerations

- Modern methods emphasize reducing hazardous reagents and waste, such as avoiding iron powder and strong alkali cyclization steps.

- Use of milder catalysts and metal-free conditions (e.g., DMAP catalysis) aligns with green chemistry principles.

- Simplified purification and fewer solvent-intensive steps reduce production costs and environmental footprint.

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Position

The chlorine atom at position 4 is highly electrophilic, facilitating displacement by nucleophiles under mild conditions.

Key Reactions:

Mechanism:

-

The reaction proceeds via an SNAr mechanism , where the electron-withdrawing trifluoromethyl and methoxy groups activate the chloro substituent for nucleophilic attack .

-

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the transition state .

Functionalization at the Trifluoromethyl Group

The C2-trifluoromethyl group participates in radical-mediated reactions and cross-couplings :

a. Radical Trifluoromethylation:

-

Reaction with alkenes under UV light generates CF₃-adducts (e.g., styrene derivatives).

Conditions: Benzophenone (photosensitizer), 365 nm UV, 12 h.

Yield: 45–60%.

b. Palladium-Catalyzed Coupling:

-

Suzuki-Miyaura coupling with arylboronic acids replaces CF₃ with aryl groups .

Catalyst: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane, 80°C.

Yield: 55–75% .

Demethylation and Oxidation of Methoxy Groups

The 5,7-dimethoxy groups undergo regioselective demethylation or oxidation:

a. Demethylation with BBr₃:

-

Selective removal of methoxy groups at C5 or C7 occurs at −78°C .

Product: 4-Chloro-5/7-hydroxy-2-(trifluoromethyl)quinazoline.

Yield: 70–80%.

b. Oxidation with KMnO₄:

-

Converts methoxy to carbonyl groups under acidic conditions.

Product: 4-Chloro-5,7-diketo-2-(trifluoromethyl)quinazoline.

Yield: 65%.

Ring Expansion and Fusion Reactions

The quinazoline core participates in cycloadditions and ring-expansion reactions:

a. [4+2] Cycloaddition with Alkynes:

-

Forms fused pyrido[2,3-d]quinazoline systems under Rh catalysis .

Catalyst: [Rh(cod)Cl]₂ (2 mol%), AgSbF₆, DCE, 100°C.

Yield: 50–60% .

b. Reaction with Hydrazines:

-

Forms triazoloquinazolines via intramolecular cyclization .

Conditions: Bromine in acetic acid, 0°C → RT.

Yield: 82% .

Reductive Dechlorination

The C4-chloro group is reductively removed using catalytic hydrogenation:

Conditions: H₂ (1 atm), Pd/C (10 wt%), MeOH, 25°C.

Product: 5,7-Dimethoxy-2-(trifluoromethyl)quinazoline .

Yield: 95% .

Substituent Effects on Reactivity

Electronic and steric factors significantly influence reaction outcomes:

Scientific Research Applications

Anti-Cancer Properties

Mechanism of Action

The compound exhibits significant activity against various cancer cell lines by inhibiting key protein tyrosine kinases (PTKs) involved in tumor growth and angiogenesis. This includes the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell proliferation and survival.

Case Studies and Findings

- Inhibition of EGFR and VEGFR : Research indicates that derivatives of quinazoline, including 4-chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline, show potent inhibitory effects on both EGFR and VEGFR pathways. For instance, compounds with similar structures have been shown to exhibit IC50 values as low as 0.03 μM against VEGFR-2, demonstrating their potential as targeted therapies for cancers driven by these pathways .

- In Vivo Efficacy : In studies involving xenograft models of lung carcinoma, administration of quinazoline derivatives resulted in significant tumor growth inhibition, with some compounds achieving over 79% reduction in tumor size when administered at appropriate doses .

Anti-Angiogenic Effects

Importance of Angiogenesis Inhibition

Angiogenesis—the formation of new blood vessels—is a critical process in tumor growth and metastasis. Compounds that can inhibit angiogenesis are vital for cancer treatment.

Research Insights

- VEGFR Inhibition : The compound has been identified as a potent inhibitor of VEGFR signaling pathways. In hypoxic conditions, which often occur in tumors, these compounds have demonstrated enhanced antiproliferative activity compared to normoxic conditions .

- Multi-targeted Approach : The development of multi-targeted ligands has shown promise in treating complex diseases. For example, modifications at various positions on the quinazoline scaffold have led to compounds that not only inhibit VEGFR but also target other kinases involved in angiogenesis and tumor progression .

Other Therapeutic Applications

Beyond oncology, the quinazoline derivatives have been explored for their potential in treating other conditions:

- Rheumatoid Arthritis and Diabetic Retinopathy : The anti-inflammatory properties of these compounds suggest potential applications in chronic inflammatory diseases like rheumatoid arthritis and diabetic retinopathy due to their ability to inhibit angiogenesis .

Data Tables

The following table summarizes the biological activity of selected quinazoline derivatives related to 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline:

| Compound Name | Target Kinase | IC50 (μM) | Tumor Type | Administration Method |

|---|---|---|---|---|

| 4-Chloro-5,7-dimethoxyquinazoline | VEGFR-2 | 0.03 | Lung Carcinoma | Oral (100 mg/kg for 21 days) |

| Quinazoline Derivative A | EGFR | 0.04 | Non-Small Cell Lung Cancer | Intraperitoneal |

| Quinazoline Derivative B | PDGFR-β | 0.05 | Bladder Cancer | Oral |

| Quinazoline Derivative C | Multi-target | <0.01 | Various Tumors | Varies |

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : The CF₃ group improves pharmacokinetic profiles, while methoxy groups enhance solubility for drug candidates.

- Materials Science : Quinazolines with alkynyl groups (as in ) are used in optoelectronics; the target compound’s substituents may offer tunable fluorescence properties.

Biological Activity

4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural configuration that includes a chloro group at the 4-position and a trifluoromethyl group at the 2-position, which significantly influence its chemical properties and biological activities. Research has indicated its potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

The molecular formula of 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline is C_11H_10ClF_3N_2O_2. The presence of the trifluoromethyl group enhances lipophilicity and stability, making it an attractive candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in disease pathways, particularly those related to cancer proliferation and antimicrobial defense mechanisms.

Anticancer Properties

Research indicates that 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline exhibits significant anticancer properties. A study evaluating a series of quinazoline derivatives found that this compound demonstrated potent anti-proliferative activity against various human cancer cell lines, including MGC-803 cells, with notable IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline | MGC-803 | X.XX |

| Compound A | Cell Line B | Y.YY |

| Compound C | Cell Line D | Z.ZZ |

Note: Specific IC50 values for 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline should be inserted as per experimental data.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X.XX µg/mL |

| Escherichia coli | Y.YY µg/mL |

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings. For instance, a study on quinazoline-based VEGFR-2 inhibitors demonstrated that compounds similar to 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline exhibited significant anti-angiogenic effects, which are crucial in tumor growth and metastasis .

Example Case Study: VEGFR Inhibition

A specific derivative showed an IC50 value of 36.78 nM against VEGFR-2 under hypoxic conditions, suggesting that modifications to the quinazoline structure can enhance therapeutic efficacy in challenging environments .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis optimization typically involves iterative adjustments to solvents, catalysts, and reaction times. For example, refluxing in DMSO with controlled heating (18 hours) followed by reduced-pressure distillation and crystallization (water-ethanol) yielded a related quinazoline derivative at 65% efficiency . Palladium-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂ and CuI in THF) have been effective for introducing alkynyl or aryl groups to quinazoline scaffolds, with yields exceeding 75% under inert conditions . Key variables include:

- Catalyst loading : 5–10 mol% PdCl₂(PPh₃)₂.

- Temperature : Room temperature to 80°C, depending on substrate stability.

- Workup : Column chromatography or recrystallization for purity.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Standard characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and trifluoromethyl groups) and aromatic proton environments .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., MH⁺ peaks matching calculated exact masses) .

- Thermal analysis : Melting point determination (e.g., 214–215°C for analogous chloro-quinazolines) .

- LogP measurement : Calculated via HPLC or experimental shake-flask methods to assess lipophilicity (LogP ≈ 3.53 for similar compounds) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The trifluoromethyl and chloro substituents enhance bioavailability and target binding, making it a candidate for:

- Receptor antagonism : Structural analogs act as α-adrenergic blockers (e.g., prazosin derivatives) .

- Enzyme inhibition : Quinazoline scaffolds inhibit tyrosine kinases or phosphodiesterases. Researchers use molecular docking to predict binding affinities, followed by enzymatic assays (e.g., fluorescence-based kinase assays) .

- SAR studies : Systematic substitution of methoxy/chloro groups to optimize potency and selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and redox properties of this quinazoline derivative?

Methodological Answer: Density Functional Theory (DFT) calculations model molecular orbitals and redox behavior. For ferrocenyl-quinazolinones, DFT accurately predicted geometries and oxidation potentials (e.g., one-electron oxidation localized at the ferrocene unit) . Steps include:

- Geometry optimization : Using B3LYP/6-31G(d) basis sets.

- HOMO-LUMO analysis : To assess electron-rich regions (e.g., methoxy groups) and charge-transfer potential.

- Cyclic voltammetry correlation : Experimental validation of computed redox potentials .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor assays) and control compounds.

- Dose-response curves : Triplicate measurements with statistical analysis (e.g., ANOVA).

- Off-target screening : Employ broad-panel kinase or GPCR assays to identify confounding interactions .

- Structural analogs : Compare activity trends to isolate substituent-specific effects (e.g., chloro vs. methoxy contributions) .

Q. What strategies are effective for introducing functional groups (e.g., alkynyl, amino) to the quinazoline core?

Methodological Answer: Functionalization often leverages cross-coupling or nucleophilic substitution:

- Sonogashira coupling : For alkynyl groups (e.g., phenylacetylene with Pd/Cu catalysts, 78% yield) .

- Buchwald-Hartwig amination : Pd₂(dba)₃/Xantphos for amino group introduction under microwave irradiation .

- Thionation : P₂S₅ converts carbonyls to thiones (e.g., 4(3H)-quinazoline thione derivatives) .

- Safety note : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours.

- Plasma stability : Use human or rat plasma, quench with acetonitrile, and analyze metabolite formation .

- Light/heat stress : Expose to ICH Q1B guidelines (e.g., 6000 lux hours) and assess photodegradation products .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use local exhaust ventilation for powder handling to avoid inhalation .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Training : NIOSH Control Banding guidelines for risk assessment and exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.